Cas no 1624262-35-6 (3-Oxa-8-azabicyclo[3.2.1]octane oxalate)

3-Oxa-8-azabicyclo[3.2.1]octane oxalate is a bicyclic organic compound featuring a fused oxa-aza structure, which imparts unique steric and electronic properties. The oxalate salt form enhances its stability and solubility, making it suitable for various synthetic and pharmaceutical applications. Its rigid bicyclic framework serves as a valuable scaffold in medicinal chemistry, particularly for designing ligands with high binding affinity. The compound’s well-defined stereochemistry and functional group compatibility further support its utility in asymmetric synthesis and drug development. Its purity and consistent performance make it a reliable intermediate for research and industrial processes requiring precise molecular architecture.
3-Oxa-8-azabicyclo[3.2.1]octane oxalate structure
1624262-35-6 structure
Product Name:3-Oxa-8-azabicyclo[3.2.1]octane oxalate
CAS No:1624262-35-6
MF:C8H13NO5
MW:203.192522764206
CID:2093215
PubChem ID:91758938
Update Time:2025-08-05

3-Oxa-8-azabicyclo[3.2.1]octane oxalate Chemical and Physical Properties

Names and Identifiers

    • 3-Oxa-8-azabicyclo[3.2.1]octane oxalate
    • (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane oxalate
    • 3-Oxa-8-azabicyclo[3.2.1]octaneoxalate
    • 3-oxa-8-azabicyclo[3.2.1]octane;oxalic acid
    • 1624262-35-6
    • MDL: MFCD28291768
    • Inchi: 1S/C6H11NO.C2H2O4/c1-2-6-4-8-3-5(1)7-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)
    • InChI Key: KQDINXPFNRAZTK-UHFFFAOYSA-N
    • SMILES: O1CC2CCC(C1)N2.OC(C(=O)O)=O

Computed Properties

  • Exact Mass: 203.07937252Da
  • Monoisotopic Mass: 203.07937252Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 156
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų

3-Oxa-8-azabicyclo[3.2.1]octane oxalate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A449039421-250mg
3-Oxa-8-azabicyclo[3.2.1]octane oxalate
1624262-35-6 95%
250mg
649.00 USD 2021-06-15
Alichem
A449039421-1g
3-Oxa-8-azabicyclo[3.2.1]octane oxalate
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1,563.50 USD 2021-06-15
Chemenu
CM507320-1g
3-Oxa-8-azabicyclo[3.2.1]octaneoxalate
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$1332 2023-01-01
Ambeed
A708953-1g
3-Oxa-8-azabicyclo[3.2.1]octane oxalate
1624262-35-6 97%
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$1343.0 2024-04-23

3-Oxa-8-azabicyclo[3.2.1]octane oxalate Related Literature

Additional information on 3-Oxa-8-azabicyclo[3.2.1]octane oxalate

Professional Introduction to Compound with CAS No 1624262-35-6 and Product Name: 3-Oxa-8-azabicyclo[3.2.1]octane oxalate

The compound with the CAS number 1624262-35-6 and the product name 3-Oxa-8-azabicyclo[3.2.1]octane oxalate represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique bicyclic structure and oxalate functional group, has garnered considerable attention due to its potential applications in drug development and molecular research.

At the core of this compound's structure lies the 3-Oxa-8-azabicyclo[3.2.1]octane moiety, which is a bicyclic heterocyclic system featuring an oxygen atom embedded within a three-membered ring fused to a larger eight-membered ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable scaffold for designing novel therapeutic agents. The presence of the oxalate group further enhances its reactivity and utility in synthetic chemistry, enabling diverse modifications and functionalizations that can be tailored for specific biological targets.

Recent advancements in computational chemistry and molecular modeling have highlighted the structural flexibility of 3-Oxa-8-azabicyclo[3.2.1]octane oxalate, suggesting its potential as a versatile intermediate in the synthesis of complex molecules. Researchers have leveraged these insights to explore its role in developing small-molecule inhibitors for various enzymes and receptors implicated in human diseases. For instance, studies indicate that derivatives of this compound may exhibit inhibitory activity against enzymes involved in inflammation and metabolic disorders, positioning them as promising candidates for further clinical investigation.

The oxalate functional group in 3-Oxa-8-azabicyclo[3.2.1]octane oxalate also plays a crucial role in its interaction with biological systems. Oxalates are well-known for their ability to chelate metal ions, which has been exploited in various therapeutic applications, such as anticoagulants and metal ion sequestrants. In the context of this compound, the oxalate moiety could facilitate targeted delivery systems or enhance binding affinity to specific biological targets, thereby improving the efficacy of potential drug candidates.

In vitro studies have begun to unravel the pharmacological profile of 3-Oxa-8-azabicyclo[3.2.1]octane oxalate, revealing intriguing interactions with cellular pathways relevant to cancer, neurodegeneration, and cardiovascular diseases. Preliminary data suggest that certain derivatives may modulate key signaling cascades by inhibiting critical enzymes or disrupting protein-protein interactions. These findings align with broader trends in medicinal chemistry where structural complexity is being harnessed to achieve higher selectivity and potency in drug design.

The synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane oxalate presents unique challenges due to its strained bicyclic framework and the need for precise functionalization at multiple sites. However, recent innovations in synthetic methodologies have made significant progress in overcoming these hurdles. Transition-metal-catalyzed reactions, organometallic chemistry, and asymmetric synthesis have been particularly instrumental in constructing this complex scaffold with high enantioselectivity and yield.

From a medicinal chemistry perspective, the adaptability of 3-Oxa-8-azabicyclo[3.2.1]octane oxalate as a molecular scaffold is remarkable. Its core structure can be modified through various chemical transformations to introduce different substituents that fine-tune its pharmacological properties. This flexibility allows chemists to explore a wide spectrum of biological activities, from anti-inflammatory effects to neuroprotective mechanisms, making it a cornerstone in the quest for novel therapeutics.

The integration of machine learning and artificial intelligence into drug discovery has further accelerated the exploration of 3-Oxa-8-azabicyclo[3.2.1]octane oxalate derivatives. Predictive models have been developed to identify promising analogs based on structural features associated with biological activity, significantly reducing the time and resources required for experimental validation.

Future directions for research on 3-Oxa-8-azabicyclo[3.2.1]octane oxalate include investigating its potential as a lead compound for drug development pipelines targeting neglected tropical diseases and rare genetic disorders. The compound's unique structural features offer opportunities to address unmet medical needs where existing treatments are limited or non-existent.

In conclusion,3-Oxa-8-azabicyclo[3.2.1]octane oxalate (CAS No 1624262-35-6) stands out as a structurally intriguing compound with significant untapped potential in pharmaceutical research and development。 Its innovative design, coupled with recent advancements in synthetic chemistry and computational biology, positions it as a promising candidate for generating next-generation therapeutics。 As research continues to uncover new applications, this compound is poised to make substantial contributions to medicine, offering hope for improved treatments across a spectrum of human diseases。

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